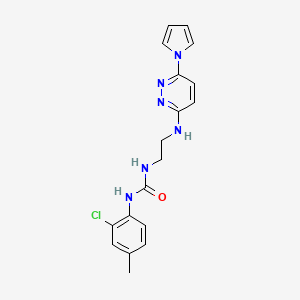

1-(2-((6-(1H-吡咯-1-基)嘧啶并AZINE-3-基)氨基)乙基)-3-(2-氯-4-甲苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

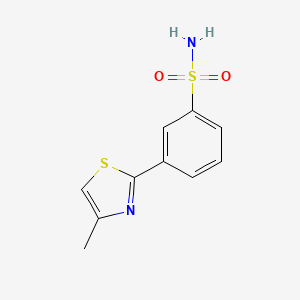

The compound 1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea is a urea derivative that is likely to possess biological activity given the pharmacophoric elements it contains. Urea derivatives are known for their wide range of biological activities, including anticancer and enzyme inhibitory properties. The presence of a pyrrol and pyridazine moiety in the compound suggests potential for interaction with biological targets, possibly through hydrogen bonding or pi-pi interactions .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of similar compounds, the synthesis might involve a carbonylation reaction with a reagent like triphosgene, followed by the addition of an amine such as 4-methoxyaniline . The synthesis process can vary in complexity, and the yield can be optimized by adjusting the reaction conditions and the structure of the starting materials.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which can form hydrogen bonds with various biological targets. The substituents attached to the urea core can significantly influence the compound's binding affinity and specificity. For instance, the presence of a pyrrol group can enhance interactions with enzymes or receptors due to its nitrogen atom, which can act as a hydrogen bond donor or acceptor .

Chemical Reactions Analysis

Urea derivatives can participate in a variety of chemical reactions, including interactions with enzymes such as acetylcholinesterase, where they can act as inhibitors . The reactivity of the urea moiety can also be influenced by the substituents, which can either enhance or reduce the compound's reactivity. For example, the presence of a chloroethyl group can make the compound a potential alkylating agent, which is a common feature of many anticancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of aromatic groups can increase the compound's hydrophobicity, while the basic nitrogen can contribute to its solubility in polar solvents. The urea linkage itself is typically stable, but the overall stability of the compound can be affected by the presence of labile groups or reactive substituents .

科学研究应用

合成和抗氧化活性评价

- 与1-(2-((6-(1H-吡咯-1-基)嘧啶并AZINE-3-基)氨基)乙基)-3-(2-氯-4-甲苯基)脲结构相关的化合物的合成和评价研究表明,它们具有抗氧化活性。例如,George 等人 (2010) 探讨了类似化合物的合成,重点介绍了它们的抗氧化特性,这可能对氧化应激相关疾病的治疗应用产生影响 (George, Sabitha, Kumar, & Ravi, 2010)。

抗癌和抗菌特性

- 在相关的背景下,Mustafa 等人 (2014) 和 Azab 等人 (2013) 研究了脲衍生物的合成,发现具有显着的抗癌和抗菌活性。这些发现表明,1-(2-((6-(1H-吡咯-1-基)嘧啶并AZINE-3-基)氨基)乙基)-3-(2-氯-4-甲苯基)脲等化合物有可能为癌症和细菌感染的新治疗剂开发做出贡献 (Mustafa, Perveen, & Khan, 2014); (Azab, Youssef, & El-Bordany, 2013)。

在缓蚀中的潜力

- Mistry 等人 (2011) 探讨了三嗪基脲衍生物用作低碳钢的缓蚀剂,表明类似化合物在工业环境中用于保护金属免受腐蚀的潜在应用 (Mistry, Patel, Patel, & Jauhari, 2011)。

在酶抑制中的作用

- 已发现与所讨论的化学结构相似的脲衍生物的合成对酶抑制有影响,这可能与药理学研究和新药开发相关 (Mustafa, Perveen, & Khan, 2014)。

环境应用

- Sharma 等人 (2012) 证明了黑曲霉降解了与 1-(2-((6-(1H-吡咯-1-基)嘧啶并AZINE-3-基)氨基)乙基)-3-(2-氯-4-甲苯基)脲结构相关的化合物氯咪隆乙基。这表明此类化合物在生物修复和环境污染物降解中具有潜在的环境应用 (Sharma, Banerjee, & Choudhury, 2012)。

属性

IUPAC Name |

1-(2-chloro-4-methylphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O/c1-13-4-5-15(14(19)12-13)22-18(26)21-9-8-20-16-6-7-17(24-23-16)25-10-2-3-11-25/h2-7,10-12H,8-9H2,1H3,(H,20,23)(H2,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMSDQDTIZNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(2-chloro-4-methylphenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

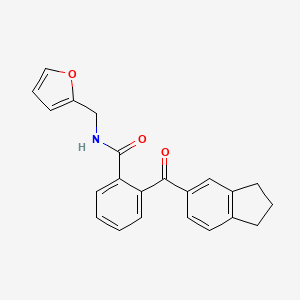

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2514002.png)

![2-(4-[(9H-Fluoren-9-ylmethoxy)carbonyl]thiomorpholin-3-YL)acetic acid](/img/structure/B2514006.png)

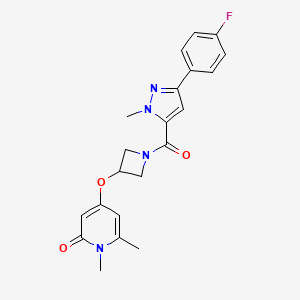

![3-((5-(sec-butylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2514007.png)

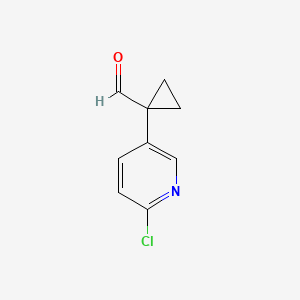

![N-(2-chlorophenyl)-2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2514010.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)

![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)

![ethyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-4-oxobutanoate](/img/structure/B2514024.png)